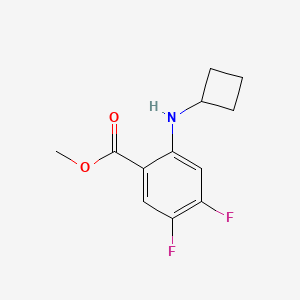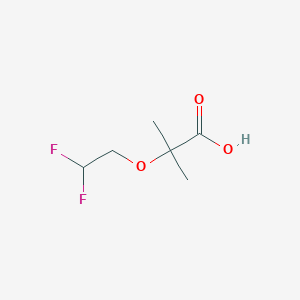
1,2,4,5-Benzenetetracarboxylic acid-D6
説明
1,2,4,5-Benzenetetracarboxylic acid-D6 is a useful research compound. Its molecular formula is C10H6O8 and its molecular weight is 260.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
1,2,4,5-Benzenetetracarboxylic acid-D6, also known as Pyromellitic acid, is primarily used as a ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) and coordination polymers . These MOFs and polymers are the primary targets of the compound.
Mode of Action
The compound interacts with its targets through hydrogen bonding . It acts as a versatile hydrogen bonding template for controlling the regioselective topochemical synthesis of head-to-tail photodimers from stilbazole derivatives . The compound forms intramolecular hydrogen bonds, leading to discrete assemblies based on ternary arrays . It also forms 2-D hydrogen networks built-up from the self-assembly of anions via intermolecular hydrogen bonds that are linked to the cations .
Biochemical Pathways
The compound affects the pathways involved in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . It also influences the pathways involved in the formation of supramolecular hydrogels . The compound’s interaction with these pathways results in the formation of structures with diverse hydrogen bonding motifs .
Result of Action
The action of this compound results in the formation of metal-organic frameworks (MOFs) and coordination polymers with diverse hydrogen bonding motifs . These structures are photoactive in the solid state upon UV-irradiation, leading to the regioselective synthesis of rctt-cyclobutane head-to-tail-isomers in high to quantitative yield .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature, light, and the presence of other chemical compounds. For instance, the compound’s ability to form hydrogen bonds and create diverse structures is influenced by the presence of other compounds in the reaction mixture . Additionally, the compound’s photoactivity is triggered by UV-irradiation .
生化学分析
Biochemical Properties
1,2,4,5-Benzenetetracarboxylic acid-D6 plays a significant role in biochemical reactions, primarily as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that facilitate biochemical processes. For instance, it can react with 4-hydroxy pyridine to prepare supramolecular hydrogels . The interactions between this compound and these biomolecules are typically characterized by hydrogen bonding and coordination chemistry, which stabilize the resulting complexes and enhance their functionality in biochemical applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in forming coordination polymers and MOFs can affect the cellular microenvironment, potentially altering cell function and behavior . For example, the compound’s ability to form hydrogels can impact cell adhesion, proliferation, and differentiation by providing a supportive matrix that mimics the extracellular matrix. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with various biomolecules through hydrogen bonding and coordination interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For instance, the compound can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Conversely, it can also activate enzymes by stabilizing their active conformations or facilitating substrate binding. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental context. For example, prolonged exposure to this compound may lead to gradual changes in cell behavior, such as altered proliferation rates or shifts in metabolic activity. Additionally, the compound’s degradation products may have distinct biochemical effects that contribute to the overall temporal dynamics observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages . At low doses, the compound may exhibit minimal toxicity and primarily influence biochemical pathways through its interactions with enzymes and other biomolecules. At higher doses, this compound may exhibit toxic or adverse effects, such as enzyme inhibition, oxidative stress, or disruption of cellular homeostasis. These threshold effects are critical for determining the compound’s safe and effective dosage range in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and utilization. The compound can be metabolized through oxidative and reductive reactions, leading to the formation of intermediate metabolites that participate in further biochemical processes. These metabolic pathways can influence the compound’s overall bioavailability and efficacy, as well as its potential to produce toxic or beneficial effects in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, localization, and accumulation in various cellular compartments. For instance, this compound may be transported into cells via active transport mechanisms or passive diffusion, depending on its chemical properties and the cellular context. Once inside the cell, the compound can interact with intracellular proteins and organelles, influencing its distribution and functional activity.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. These localization patterns are critical for understanding the compound’s role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
tetradeuterio 3,6-dideuteriobenzene-1,2,4,5-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/i1D,2D/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIDZMCFTVVTJO-RXXITNCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O[2H])C(=O)O[2H])[2H])C(=O)O[2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine](/img/structure/B1472603.png)




![Tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B1472612.png)

![methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate](/img/structure/B1472615.png)
![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472616.png)


![Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1472621.png)


